



Application Notes and Protocols for WEHI Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	WEHI-150	
Cat. No.:	B12414118	Get Quote

A Note on **WEHI-150**: Initial research indicates that **WEHI-150** is not a cell line but rather a DNA interstrand crosslinking agent, functioning as a DNA alkylator.[1] Therefore, a cell culture protocol for "**WEHI-150**" cannot be provided. This document instead focuses on the well-established murine leukemia cell line, WEHI-3, for which detailed cell culture protocols are available. The WEHI-3 cell line is extensively used in immunological and cancer research, particularly as a source of interleukin-3 (IL-3).[2]

Introduction to WEHI-3 Cells

The WEHI-3 cell line was established from a spontaneous myelomonocytic leukemia in a BALB/c mouse.[2] These cells are a valuable in vitro model for studying myeloid differentiation, leukemia progression, and the effects of various compounds on the hematopoietic system.[2] A key characteristic of the WEHI-3 cell line is its ability to produce and secrete IL-3, a cytokine crucial for the growth and differentiation of hematopoietic progenitor cells.[2] Consequently, conditioned media from WEHI-3 cultures is often used as a source of murine IL-3.[2][3]

Audience: This document is intended for researchers, scientists, and drug development professionals who are working with or plan to work with the WEHI-3 cell line.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the culture of WEHI-3 cells.

Table 1: WEHI-3 Cell Culture Conditions



Parameter	Value	Source
Organism	Mouse (Mus musculus)	[2]
Strain	BALB/c	[2]
Tissue	Peripheral Blood	[2]
Disease	Myelomonocytic Leukemia	[2]
Growth Properties	Suspension	[4][5]
Seeding Density	2 x 10 ⁵ - 5 x 10 ⁵ cells/mL	[2][5]
Maintenance Density	1 x 10 ⁵ - 2 x 10 ⁶ cells/mL	[2][5]
Incubation Temperature	37°C	[2][6]
CO ₂ Concentration	5%	[2][6]
Atmosphere	Humidified	[2][6]

Table 2: Media Composition

Component	Recommendation	Source
Base Medium	RPMI 1640	[2][4][5]
Serum	10% Fetal Bovine Serum (FBS)	[4]
Glutamine	2.0 mM L-Glutamine (stable)	[2][5]
Sodium Bicarbonate	2.0 g/L	[2][5]
Antibiotics	Penicillin/Streptomycin	[4]

Table 3: Cryopreservation and Thawing Parameters



Parameter	Value	Source
Freezing Medium	RPMI + 20% FBS + 8% DMSO	[4]
Thawing Water Bath Temp.	37°C	[3][5][6]
Centrifugation (Thawing)	125 x g for 5-7 minutes or 300 x g for 3 minutes	[5][6]
Storage	Vapor-phase liquid nitrogen (-150°C to -196°C)	[2][6]

Experimental Protocols

This protocol outlines the steps for reviving cryopreserved WEHI-3 cells.

- Preparation: Pre-warm complete culture medium (RPMI 1640 with 10% FBS, L-glutamine, and antibiotics) in a 37°C water bath.
- Rapid Thawing: Retrieve a cryovial of WEHI-3 cells from liquid nitrogen storage. Immediately
 immerse the lower half of the vial in the 37°C water bath and agitate gently for 40-60
 seconds until only a small ice clump remains.[5][6]
- Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.[5][6]
- Cell Transfer: Carefully transfer the cell suspension from the cryovial into a 15 mL conical tube containing 8-9 mL of pre-warmed complete culture medium.[5][6]
- Centrifugation: Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.
- Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.[5][6]
- Culturing: Transfer the cell suspension into a T25 or T75 culture flask. Ensure the medium has a normal pH (7.0-7.6) by pre-incubating the flask with medium for at least 15 minutes.
- Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.[2]



This protocol describes the maintenance of actively growing WEHI-3 cultures.

- Monitoring: Visually inspect the cells daily for any signs of contamination and to assess cell density and medium color.[5]
- Subculturing: Since WEHI-3 cells grow in suspension, passaging does not require enzymatic digestion.[5] Cultures can be maintained by adding fresh medium or by splitting the culture.
- Splitting the Culture:
 - Start cultures at a density of 2 x 10⁵ to 5 x 10⁵ cells/mL.[2][5]
 - Maintain the cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.[2][5]
 - To split, gently resuspend the cells in the flask and transfer a portion of the cell suspension to a new flask containing fresh, pre-warmed complete culture medium to achieve the desired seeding density.

This protocol details the procedure for freezing WEHI-3 cells for long-term storage.

- Cell Preparation: Use cells from a healthy, log-phase culture. Centrifuge the cell suspension to pellet the cells.
- Freezing Medium: Prepare a freezing medium consisting of RPMI 1640, 20% FBS, and 8% DMSO.[4]
- Resuspension: Resuspend the cell pellet in the cold freezing medium at the desired cell density.
- Aliquoting: Dispense 1-1.5 mL of the cell suspension into cryovials.[4]
- Controlled Freezing:
 - Place the cryovials at -20°C for 1 hour.[4]
 - Transfer the vials to -80°C overnight.[4]



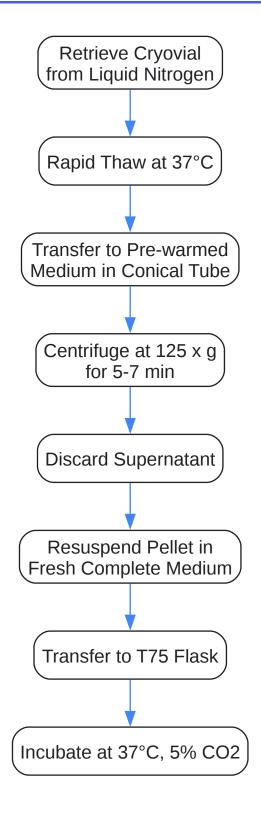
 Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.[2][4][6]

This protocol describes how to generate conditioned media from WEHI-3 cells, which is rich in murine IL-3.[3]

- Cell Expansion: Culture WEHI-3 cells in large T175 flasks.[3]
- Over-confluency: Allow the cells to grow well past confluency, indicated by the media turning yellow or orange.[3] This signals high metabolic activity and secretion of IL-3.
- Harvesting: Once the media turns yellow and cells begin to detach, harvest the conditioned media.[3]
- Centrifugation: Transfer the media to 50 mL conical tubes and centrifuge at 3500 rpm for 20 minutes at 4°C to pellet cells and debris.[3]
- Filtration: Carefully pour the supernatant into a 0.2 μm or 0.45 μm vacuum filter to sterilize the conditioned media and remove any remaining cellular debris.[3][4]
- Storage: Aliquot the filtered conditioned media into fresh 50 mL conical tubes and store at -20°C.[3]

Visualizations

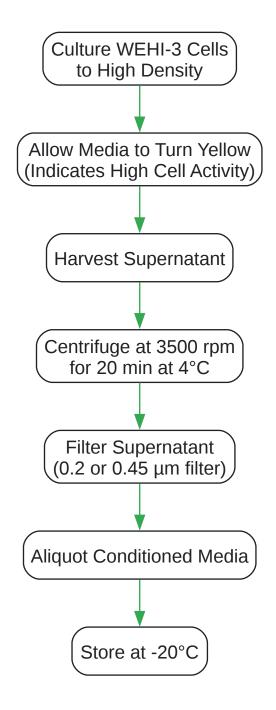




Click to download full resolution via product page

Caption: Workflow for reviving cryopreserved WEHI-3 cells.

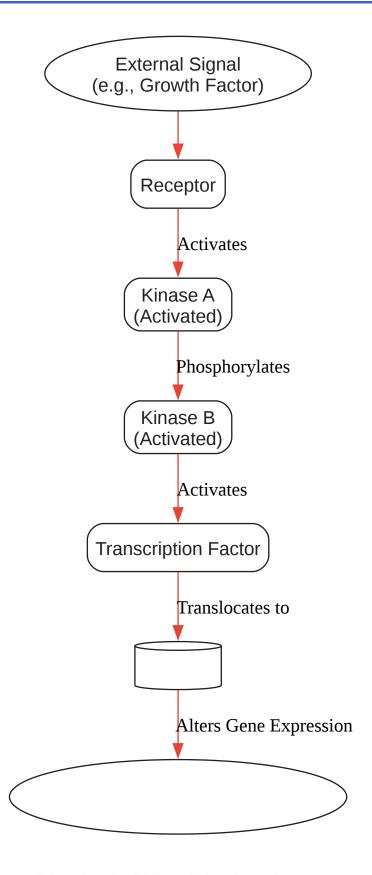




Click to download full resolution via product page

Caption: Protocol for generating IL-3 rich conditioned media.





Click to download full resolution via product page

Caption: A general representation of a kinase signaling cascade.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. WEHI-3 Cells [cytion.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. WEHICM [whitelabs.org]
- 5. Murine Leukemia cell line WEHI-3 [admin.ebiohippo.com]
- 6. WEHI-164 Cells [cytion.com]
- To cite this document: BenchChem. [Application Notes and Protocols for WEHI Cell Lines].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414118#wehi-150-experimental-protocol-for-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com